molecular formula C7H13Cl2N3O B12355161 (2-Methoxy-6-methylpyrimidin-4-yl)methanamine dihydrochloride

(2-Methoxy-6-methylpyrimidin-4-yl)methanamine dihydrochloride

Cat. No.: B12355161
M. Wt: 226.10 g/mol
InChI Key: PMSWEXMMQHFBFJ-UHFFFAOYSA-N
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Description

(2-Methoxy-6-methylpyrimidin-4-yl)methanamine dihydrochloride is an organic compound with the molecular formula C7H12ClN3O and a molecular weight of 189.64 g/mol . It is a derivative of pyrimidine, a heterocyclic aromatic organic compound similar to pyridine. This compound is primarily used in scientific research and has various applications in chemistry, biology, medicine, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Methoxy-6-methylpyrimidin-4-yl)methanamine dihydrochloride typically involves the following steps:

    Starting Material: The synthesis begins with the preparation of (2-Methoxy-6-methylpyrimidin-4-yl)methanamine.

    Methanamine Addition: Methanamine is added to the pyrimidine ring under controlled conditions.

    Dihydrochloride Formation: The resulting compound is then treated with hydrochloric acid to form the dihydrochloride salt.

Industrial Production Methods

Industrial production methods for this compound involve large-scale synthesis using automated reactors and stringent quality control measures to ensure high purity and yield. The process is optimized for cost-effectiveness and scalability, often involving continuous flow chemistry techniques.

Chemical Reactions Analysis

Types of Reactions

(2-Methoxy-6-methylpyrimidin-4-yl)methanamine dihydrochloride undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: It can be reduced to form amines or other reduced derivatives.

    Substitution: The methoxy and methyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyrimidine oxides, while reduction can produce various amine derivatives.

Scientific Research Applications

(2-Methoxy-6-methylpyrimidin-4-yl)methanamine dihydrochloride has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including as a precursor for drug development.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (2-Methoxy-6-methylpyrimidin-4-yl)methanamine dihydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    (2-Methoxy-6-methylpyrimidin-4-yl)methanamine: The parent compound without the dihydrochloride salt.

    (2-Methoxy-4-methylpyrimidin-6-yl)methanamine: A structural isomer with different substitution patterns.

    (2-Methoxy-6-methylpyrimidin-4-yl)ethanamine: An analog with an ethyl group instead of a methyl group.

Uniqueness

(2-Methoxy-6-methylpyrimidin-4-yl)methanamine dihydrochloride is unique due to its specific substitution pattern and the presence of the dihydrochloride salt, which can influence its solubility, stability, and reactivity compared to similar compounds.

Properties

Molecular Formula

C7H13Cl2N3O

Molecular Weight

226.10 g/mol

IUPAC Name

(2-methoxy-6-methylpyrimidin-4-yl)methanamine;dihydrochloride

InChI

InChI=1S/C7H11N3O.2ClH/c1-5-3-6(4-8)10-7(9-5)11-2;;/h3H,4,8H2,1-2H3;2*1H

InChI Key

PMSWEXMMQHFBFJ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NC(=N1)OC)CN.Cl.Cl

Origin of Product

United States

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